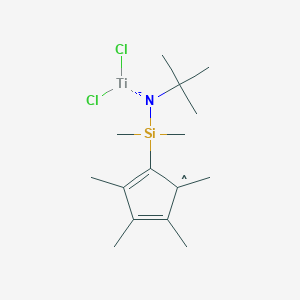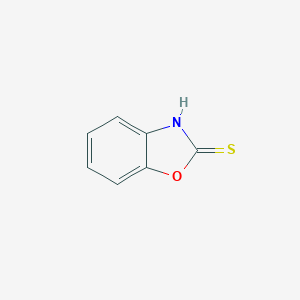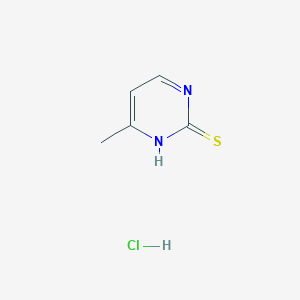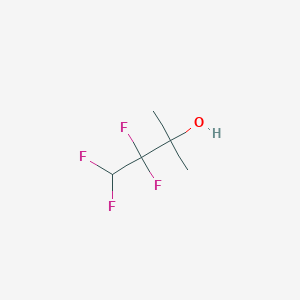
3-溴丙酸甲酯
描述
Methyl 3-bromopropanoate: is an organic compound with the molecular formula C4H7BrO2 . It is a slightly yellow liquid with a density of 1.53 g/mL at 25°C . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
科学研究应用
Chemistry: Methyl 3-bromopropanoate is used as a building block in the synthesis of complex organic molecules, including spiroanellated γ-lactones, pinacols, and unprecedented 3-(1-hydroxycycloalkyl)-1-oxaspiro[n,m]alkan-2-ones .
Biology and Medicine: In biological research, methyl 3-bromopropionate is used to study enzyme mechanisms and metabolic pathways. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation.
Industry: In the industrial sector, methyl 3-bromopropionate is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
作用机制
Methyl 3-bromopropanoate, also known as Methyl 3-bromopropionate, is a chemical compound with the molecular formula C4H7BrO2 . This compound is used in organic synthesis as an intermediate . Here is a detailed explanation of its mechanism of action:
Mode of Action
The mode of action of Methyl 3-bromopropanoate is primarily through its reactivity as an alkylating agent. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This allows it to participate in various types of organic reactions, including nucleophilic substitution and elimination reactions .
Biochemical Pathways
It can be used to synthesize a variety of organic compounds, including spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones .
Pharmacokinetics
Its physical properties such as its density (153 g/mL at 25 °C) and boiling point (64-66 °C/18 mmHg) can affect its behavior in a reaction mixture .
Action Environment
The action of Methyl 3-bromopropanoate is influenced by various environmental factors. For example, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Safety precautions should be taken when handling this compound due to its potential hazards, including eye irritation, skin irritation, and respiratory system irritation .
生化分析
Biochemical Properties
It has been used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
Overexposure may cause symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
It is known to react with 2-Methyl-1H-benzoimidazole to produce 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Methyl 3-bromopropanoate in laboratory settings. It is known to have a boiling point of 64-66 °C/18 mmHg (lit.) and a density of 1.53 g/mL at 25 °C (lit.) .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-bromopropanoate can be synthesized through the reaction of methyl acrylate with hydrobromic acid . The process involves adding 258g (3 mol) of dry methyl acrylate and 500 mL of anhydrous ether into a 1L flask equipped with a magnetic stirrer and a gas inlet tube. The mixture is cooled in an ice bath, and 245g (3.03 mol) of anhydrous hydrobromic acid is introduced. After the reaction is complete, the mixture is allowed to stand at room temperature for 24 hours. The ether is then removed by rotary evaporation, and the product is distilled under reduced pressure to yield methyl 3-bromopropionate with an 80% yield .
Industrial Production Methods: Industrial production methods for methyl 3-bromopropionate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in industrial reactors with appropriate safety measures.
化学反应分析
Types of Reactions: Methyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in methyl 3-bromopropionate can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) is used under reflux conditions.
Major Products:
Nucleophilic Substitution: Various substituted propionates.
Reduction: 3-bromopropanol.
Hydrolysis: 3-bromopropionic acid.
相似化合物的比较
Methyl 2-bromopropionate: Similar in structure but with the bromine atom on the second carbon. It has different reactivity and applications.
Ethyl 3-bromopropionate: Similar structure with an ethyl group instead of a methyl group. It has slightly different physical properties and reactivity.
Methyl 3-chloropropionate: Similar structure with a chlorine atom instead of bromine. It has different reactivity due to the difference in halogen atoms.
Uniqueness: Methyl 3-bromopropanoate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the ester group. This makes it a versatile intermediate in organic synthesis, with applications in various fields, including chemistry, biology, and industry.
属性
IUPAC Name |
methyl 3-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIFKPZOGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063010 | |
| Record name | Methyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-91-3 | |
| Record name | Methyl 3-bromopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-BROMOPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y803CH1P4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Methyl 3-bromopropionate in organic synthesis?
A1: Methyl 3-bromopropionate serves as a versatile building block in organic synthesis. For instance, it plays a crucial role in synthesizing racemic 4-ethyl fatty acids. [] This process involves reacting Methyl 3-bromopropionate with a Grignard reagent in the presence of the catalyst Lithium Copper Chloride (Li2CuCl4) to yield 4-ethyl fatty acid methyl esters. Furthermore, it acts as a precursor in the preparation of halopropyl bridged carboxylic ortho esters. []
Q2: Can Methyl 3-bromopropionate undergo transesterification reactions, and if so, what is the significance?
A2: Yes, Methyl 3-bromopropionate can undergo transesterification reactions. Contrary to previous claims, its reaction with Hydrogen Bromide in Diethyl Ether yields not only Methyl 3-bromopropionate but also Ethyl 3-bromopropionate. [] This transesterification proves valuable for identifying components within mixtures of fatty esters.
Q3: How is Methyl 3-bromopropionate employed in surface modification for polymerization techniques?
A3: Methyl 3-bromopropionate serves as a precursor for creating surface initiators used in Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). The compound is deposited onto surfaces, such as glass discs, using radio frequency glow discharge plasma. [] This process generates coatings rich in halogen species, suitable for initiating ARGET ATRP and facilitating polymer brush growth.
Q4: Has Methyl 3-bromopropionate been used in the synthesis of complex molecules with stereochemical control?
A4: Yes, Methyl 3-bromopropionate has proven valuable in synthesizing stereoisomers of enprostil. [] A key step involves reacting a functionalized organocuprate, readily prepared from Methyl 3-bromopropionate, with an inverted propargylic bromide. This reaction enables the stereospecific formation of a specific enprostil isomer.
Q5: Is there research on the gas phase kinetics of Methyl 3-bromopropionate?
A5: Yes, studies have investigated both the maximally inhibited and maximally catalyzed pyrolysis kinetics of Methyl 3-bromopropionate in the gas phase. [, ] These investigations provide insights into the compound's thermal decomposition behavior.
Q6: Are there analytical techniques available to identify and quantify Methyl 3-bromopropionate?
A6: Gas-liquid chromatography (GLC) has been successfully employed to identify and quantify Methyl 3-bromopropionate, particularly in the context of analyzing fatty acid mixtures. [] The development and validation of analytical methods are crucial for ensuring the quality control and accurate characterization of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















